4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine
Description
4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine (IUPAC name: [4-(4-bromobenzyl)oxan-4-yl]methanamine) is a synthetic amine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 4-bromophenylmethyl group and a methanamine moiety. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its molecular formula is C₁₃H₁₈BrNO, with a molecular weight of 300.20 g/mol . The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding affinity in drug-receptor interactions .
Properties
IUPAC Name |
[4-[(4-bromophenyl)methyl]oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-3-1-11(2-4-12)9-13(10-15)5-7-16-8-6-13/h1-4H,5-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVKQEIEDZRCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)Br)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine typically involves the reaction of 4-bromobenzyl bromide with oxan-4-ylmethanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxan-4-ylmethanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxan-4-ylmethanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: New derivatives with substituted nucleophiles.
Scientific Research Applications
4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the oxan-4-ylmethanamine moiety can interact with polar or charged residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogenated Phenyl Groups: The 4-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to 3-chlorophenyl () or non-halogenated analogs. This increases binding affinity in kinase inhibition (e.g., GSK-3β) .
- Trifluoromethyl Substitution : The CF₃ group in ’s compound improves metabolic stability and membrane permeability, making it superior for CNS applications compared to brominated analogs .
- Piperazine Derivatives : The 4-phenylpiperazinyl group in and introduces dual serotonin-dopamine modulation, a feature absent in the target compound but critical for neuropsychiatric drug development .
Pharmacological and Industrial Relevance
- Kinase Inhibition : The oxane-methanamine scaffold in the target compound and ’s derivative (GSK-3β inhibitor) highlights its utility in diabetes and Alzheimer’s research .
- Neuropsychiatric Applications : Piperazine-containing analogs () exhibit broader receptor interaction profiles than the target compound, making them more versatile for treating depression .
- Antimicrobial Activity : Thiazole derivatives () outperform the target compound in antimicrobial assays due to their heterocyclic core .
Biological Activity
4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine, a compound with a unique oxane structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bromophenyl group attached to an oxane ring, which may influence its biological activity through various interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various microbial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.
- Potential Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory and proliferative processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at varying concentrations, suggesting a dose-dependent response.
| Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| P. aeruginosa | 75 µg/mL |
Anti-inflammatory Effects
In vitro assays demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). The IC50 values were determined as follows:
| Cytokine | IC50 (µM) |
|---|---|
| TNF-alpha | 0.5 |
| IL-6 | 0.3 |
| IL-1β | 0.2 |
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the bromophenyl group and modifications to the oxane structure have been explored to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
